molecular formula C11H8INO2 B6187228 methyl 3-iodoquinoline-8-carboxylate CAS No. 2639462-51-2

methyl 3-iodoquinoline-8-carboxylate

Cat. No.: B6187228
CAS No.: 2639462-51-2
M. Wt: 313.09 g/mol
InChI Key: ZECTWWFZVOPUHZ-UHFFFAOYSA-N
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Description

Methyl 3-iodoquinoline-8-carboxylate (CAS 2639462-51-2) is a high-value chemical building block and research compound with significant potential in medicinal chemistry. It features a quinoline scaffold substituted with an iodine atom at the 3-position and a methyl ester at the 8-position. The iodine atom makes it an excellent intermediate for further synthetic transformations via metal-catalyzed cross-coupling reactions, allowing for the creation of diverse libraries of quinoline derivatives for structure-activity relationship (SAR) studies. Quinoline derivatives, particularly those bearing halogen atoms like iodine, are recognized as privileged structures in drug discovery due to their wide range of biological activities . Recent scientific investigations highlight that iodo-substituted quinoline-carboxylate compounds are promising scaffolds for developing novel antimicrobial agents . These derivatives have demonstrated notable in vitro efficacy against pathogens such as S. epidermidis , K. pneumoniae , and C. parapsilosis , and have shown potential to inhibit microbial adhesion, a critical first step in biofilm formation . Furthermore, the 8-hydroxyquinoline core structure, to which this compound is closely related, is extensively studied for its potent pharmacological properties, including anticancer activities . The mechanism of action for such compounds often involves metal chelation, leading to the disruption of metal homeostasis in cells or the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells . Other proposed mechanisms include enzyme inhibition and intercalation with DNA . As such, this compound serves as a critical precursor for researchers developing next-generation therapeutic candidates in the fields of infectious diseases and oncology. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

2639462-51-2

Molecular Formula

C11H8INO2

Molecular Weight

313.09 g/mol

IUPAC Name

methyl 3-iodoquinoline-8-carboxylate

InChI

InChI=1S/C11H8INO2/c1-15-11(14)9-4-2-3-7-5-8(12)6-13-10(7)9/h2-6H,1H3

InChI Key

ZECTWWFZVOPUHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=CC(=CN=C21)I

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodoquinoline-8-carboxylate typically involves the iodination of quinoline derivatives followed by esterification One common method is the reaction of 3-iodoaniline with diethyl ethoxymethylenemalonate under acidic conditions to form the quinoline core

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodoquinoline-8-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-iodoquinoline-8-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of methyl 3-iodoquinoline-8-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The iodine atom and carboxylate group play crucial roles in the compound’s binding affinity and specificity. The quinoline core can interact with various biological targets, influencing cellular pathways and processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl 3-iodoquinoline-8-carboxylate with structurally related quinoline and isoquinoline derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
This compound Iodo (C3), Methyl ester (C8) C₁₁H₈INO₂ Halogen bonding, cross-coupling
Methyl 4-hydroxy-8-nitroquinoline-2-carboxylate Nitro (C8), Hydroxy (C4), Methyl ester (C2) C₁₁H₈N₂O₅ Electron-withdrawing nitro group; potential antimicrobial activity [1]
Methyl 3-hydroxyquinoline-8-carboxylate Hydroxy (C3), Methyl ester (C8) C₁₁H₉NO₃ Increased polarity; metal chelation
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate Hydroxy (C4), Methoxy (C8), Ethyl ester (C3) C₁₃H₁₃NO₄ Methoxy as electron donor; solubility enhancer [6]
Methyl isoquinoline-3-carboxylate Methyl ester (C3), Isoquinoline core C₁₁H₉NO₂ Isoquinoline scaffold; altered aromatic interactions
Ethyl 6-bromoisoquinoline-3-carboxylate Bromo (C6), Ethyl ester (C3) C₁₂H₁₀BrNO₂ Bromine as leaving group; Suzuki coupling [6]

Electronic and Reactivity Differences

  • Iodo vs. Nitro Groups: The iodine in this compound is a polarizable halogen, enabling participation in halogen bonding and oxidative addition in catalysis. In contrast, the nitro group in methyl 4-hydroxy-8-nitroquinoline-2-carboxylate is strongly electron-withdrawing, deactivating the ring toward electrophilic substitution but activating toward nucleophilic attack .
  • Hydroxy vs. Ester Groups: The hydroxy group in methyl 3-hydroxyquinoline-8-carboxylate increases polarity and enables hydrogen bonding, whereas the ester group in the target compound enhances lipophilicity and stability against hydrolysis .
  • Bromo vs. Iodo Substitutents: Bromine in ethyl 6-bromoisoquinoline-3-carboxylate is smaller and less polarizable than iodine, leading to faster cross-coupling reactions but lower leaving group ability in nucleophilic substitutions .

Positional Effects of Substituents

  • Ester Position: this compound’s ester at C8 may sterically hinder interactions at the adjacent C7 and C9 positions, whereas methyl 4-hydroxy-8-nitroquinoline-2-carboxylate’s ester at C2 places it distal to the nitro group, reducing electronic interference .
  • Core Structure: Isoquinoline derivatives (e.g., methyl isoquinoline-3-carboxylate) exhibit distinct electronic profiles due to the fused benzene ring at C1–C2 instead of C2–C3 in quinolines, altering π-π stacking and binding affinities in biological systems .

Q & A

Q. What are the primary synthetic routes for methyl 3-iodoquinoline-8-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution of precursor quinoline derivatives. For example, iodination at the 3-position can be achieved using iodine monochloride (ICl) in dichloromethane at 0–25°C, while carboxylate esterification is performed via refluxing with methanol and catalytic sulfuric acid . Yield optimization requires precise control of temperature (e.g., low temperatures minimize side reactions) and solvent selection (polar aprotic solvents enhance nucleophilicity). Purity is assessed via HPLC or LC-MS, with recrystallization in ethanol/water mixtures often employed for final purification .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions and electronic environments. The iodine atom’s inductive effect deshields adjacent protons, causing downfield shifts (~δ 8.5–9.0 ppm for quinoline protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 358.96) and fragmentation patterns for structural validation .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for understanding steric effects of the iodine substituent .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The compound is sensitive to light and moisture due to the labile C–I bond. Storage recommendations include:
  • Temperature : –20°C in amber vials to prevent photodegradation.
  • Desiccants : Use silica gel or molecular sieves in containers to avoid hydrolysis of the ester group .
    Stability is monitored via periodic TLC or HPLC to detect decomposition products like quinoline-8-carboxylic acid .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

  • Methodological Answer : Contradictory results (e.g., varying IC50_{50} values in enzyme inhibition assays) may arise from:
  • Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or ionic strength. Standardize protocols using controls like known inhibitors .
  • Compound Purity : Impurities ≥5% can skew results. Validate purity via orthogonal methods (e.g., NMR, HPLC, elemental analysis) .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance across datasets. For example, a p-value <0.05 indicates reproducible activity trends .

Q. What computational and experimental approaches elucidate the reaction mechanisms of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate activation energies for iodoquinoline participation in Suzuki-Miyaura couplings. Key parameters include bond dissociation energy (C–I ≈ 240 kJ/mol) and charge distribution at the reactive site .
  • Kinetic Studies : Monitor reaction progress via in situ IR or 19^{19}F NMR (if fluorinated partners are used). Pseudo-first-order kinetics can identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
  • Isolation of Intermediates : Use low-temperature crystallography (Mercury CSD software) to trap and characterize palladium complexes .

Q. How do crystallographic data from this compound inform drug design?

  • Methodological Answer :
  • Packing Analysis : Mercury CSD’s Materials Module identifies intermolecular interactions (e.g., halogen bonding between iodine and carbonyl groups) that influence solubility and bioavailability .
  • Torsion Angle Adjustments : Modify ester or iodine substituents to optimize ligand-receptor binding. For example, a torsion angle ≤30° between quinoline and carboxylate planes enhances stacking interactions with hydrophobic enzyme pockets .

Key Considerations for Methodological Rigor

  • Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to ensure cross-lab consistency .
  • Data Contradictions : Use tools like Mogul (from CCDC) to validate bond geometry against crystallographic databases .
  • Ethical Compliance : Adhere to safety protocols for iodine handling (e.g., fume hoods, PPE) and waste disposal .

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